molecular formula C24H19F2N7O2 B2944399 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1172545-16-2

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

Cat. No. B2944399
CAS RN: 1172545-16-2
M. Wt: 475.46
InChI Key: RVZFIQGLHVJTNM-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3,4-dimethylphenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3,4-difluorobenzamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . Another synthetic route involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl group, the 3,4-dimethylphenyl group, the 3-methyl-1H-pyrazol-5-yl group, and the 3,4-difluorobenzamide group could all potentially participate in various chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Insecticidal and Antibacterial Potential

    Compounds structurally related to the given chemical, particularly those derived from pyrazole and pyrimidine frameworks, have been synthesized and evaluated for their insecticidal and antimicrobial activities. These studies underscore the potential of such compounds in addressing agricultural pests and bacterial infections (Deohate & Palaspagar, 2020).

  • Antimicrobial and Anticancer Agents

    Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this category exhibited higher anticancer activity than reference drugs, indicating their potential as therapeutic agents in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

    The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity revealed several compounds with significant inhibitory effects on human breast adenocarcinoma cell lines. These findings highlight the anticancer potential of compounds within this chemical framework (Abdellatif et al., 2014).

Potential Mechanisms and Applications

  • Mechanisms of Action

    The research applications extend beyond mere activity assessments, delving into mechanisms of action, such as the role of these compounds in inhibiting specific cellular pathways or binding to target proteins associated with disease processes. For instance, studies on related compounds have explored their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015).

  • Chemical Synthesis and Characterization

    The synthesis of these compounds often involves novel methodologies, including microwave irradiative cyclocondensation and palladium-catalyzed C-C coupling reactions, providing insights into the synthetic chemistry landscape and expanding the toolkit for generating novel compounds (Taylor & Patel, 1992).

Future Directions

The future research directions for this compound could include further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in pharmaceuticals and other fields .

properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N7O2/c1-12-4-6-16(8-13(12)2)32-21-17(11-27-32)23(35)30-24(29-21)33-20(9-14(3)31-33)28-22(34)15-5-7-18(25)19(26)10-15/h4-11H,1-3H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFIQGLHVJTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

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